![molecular formula C18H17N3O2S B2726248 N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide CAS No. 708976-92-5](/img/structure/B2726248.png)
N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide
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Description
N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQTMA and is a member of the quinoxaline family. The aim of
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has shown that chloroacetamide herbicides such as acetochlor and alachlor are metabolized by liver microsomes in both rats and humans. These studies indicate a complex metabolic activation pathway that could involve the compound or its related structures, suggesting its potential relevance in toxicological studies. The metabolism involves the formation of DNA-reactive products through a series of oxidative steps, pointing to a mechanism that could be pertinent when studying similar compounds for their metabolic fate or toxicological impact (Coleman et al., 2000).
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide
In the context of green chemistry, the novel synthesis of N-(3-Amino-4-methoxyphenyl)acetamide from its nitro precursor using a palladium catalyst showcases the interest in developing environmentally friendly synthesis routes. This research highlights the potential of using similar methods for synthesizing related acetamide derivatives, possibly including N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, in a way that minimizes harmful byproducts and improves efficiency (Zhang Qun-feng, 2008).
Anticonvulsant Activity of Quinoxalin-1(2H)-yl Acetamide Derivatives
The synthesis and biological evaluation of quinoxalin-1(2H)-yl acetamide derivatives for anticonvulsant activity exemplify the pharmacological potential of acetamide derivatives. These findings suggest that modifications to the acetamide structure, such as the introduction of a quinoxalinyl group, can lead to compounds with significant biological activities, opening avenues for the development of new therapeutic agents (Ibrahim et al., 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-18(21-16-6-4-3-5-15(16)19-12)24-11-17(22)20-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQAMIDCOBEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide |
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